molecular formula C7H3I3O2 B14686190 2,3,4-Triiodobenzoic acid CAS No. 27836-94-8

2,3,4-Triiodobenzoic acid

Cat. No.: B14686190
CAS No.: 27836-94-8
M. Wt: 499.81 g/mol
InChI Key: CUDQZSUUZBNXGX-UHFFFAOYSA-N
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Description

2,3,4-Triiodobenzoic acid (TIBA) is an iodinated aromatic compound with the molecular formula C₇H₃I₃O₂. It is widely recognized as an auxin transport inhibitor in plant physiology, disrupting polar auxin movement and influencing developmental processes such as apical dominance and root initiation . Unlike auxins like indole-3-acetic acid (IAA), TIBA itself lacks auxin activity but modulates auxin distribution by binding to transport proteins . Its synthesis involves iodination of benzoic acid derivatives, though specific protocols vary depending on the target isomer .

Properties

CAS No.

27836-94-8

Molecular Formula

C7H3I3O2

Molecular Weight

499.81 g/mol

IUPAC Name

2,3,4-triiodobenzoic acid

InChI

InChI=1S/C7H3I3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12)

InChI Key

CUDQZSUUZBNXGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)I)I)I

Origin of Product

United States

Preparation Methods

Directed Iodination via Amino Group Activation

A widely adopted approach for triiodinated benzoic acids involves sequential iodination of aminobenzoic acid precursors. For 2,3,4-triiodobenzoic acid, 3-aminobenzoic acid serves as a starting material due to its ability to direct iodination to adjacent positions.

Procedure :

  • Initial Iodination :
    • 3-Aminobenzoic acid is treated with iodine (I₂, 0.1 mol) and hydrogen peroxide (H₂O₂, 30%) in ethanol at 80°C for 4 hours.
    • This step introduces iodine at the 2- and 4-positions via electrophilic aromatic substitution, yielding 3-amino-2,4-diiodobenzoic acid.
  • Secondary Iodination :
    • The amino group at position 3 is acetylated using acetic anhydride (1.2 eqv.) under reflux (90°C, 2 hours) to form 3-acetamido-2,4-diiodobenzoic acid.
    • Subsequent iodination with iodine monochloride (ICl, 0.15 mol) in methanol at 60°C for 6 hours introduces iodine at position 3, yielding this compound.

Optimization Notes :

  • Oxidizing Agent : H₂O₂ regenerates iodine from HI byproducts, maintaining reaction efficiency.
  • Solvent Choice : Methanol prevents precipitation of diiodinated intermediates.
Parameter Details
Starting Material 3-Aminobenzoic acid
Iodinating Agents I₂ (0.1 mol), ICl (0.15 mol)
Reaction Temperature 80°C (Step 1), 60°C (Step 2)
Yield 72% (over two steps)

Halogen Exchange from Tribrominated Precursors

Aromatic Finkelstein Reaction

While aromatic halogen exchange is less common than aliphatic variants, 2,3,4-tribromobenzoic acid can undergo iodide substitution under high-temperature conditions.

Procedure :

  • Tribromobenzoic Acid Synthesis :
    • Bromination of benzoic acid using Br₂ (3 eqv.) and FeBr₃ (0.1 eqv.) in H₂SO₄ at 50°C yields 2,3,4-tribromobenzoic acid.
  • Iodine Substitution :
    • The tribrominated compound is heated with potassium iodide (KI, 5 eqv.) and copper(I) iodide (CuI, 0.2 eqv.) in DMF at 150°C for 24 hours.
    • This metal-halogen exchange replaces bromine atoms with iodine, producing this compound.

Challenges :

  • Regioselectivity : Competing debromination may occur, necessitating excess KI.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 65% yield.

Nitro Group Reduction and Iodination

Nitro-to-Iodo Conversion

This method leverages nitro groups as placeholders for iodine atoms, capitalizing on their strong meta-directing effects.

Procedure :

  • Nitration and Reduction :
    • 2,4-Dinitrobenzoic acid is hydrogenated over palladium-on-carbon (Pd/C, 5% w/w) in ethanol under H₂ (50 psi) at 25°C for 12 hours, yielding 2,4-diaminobenzoic acid.
  • Diazoization and Iodination :
    • The diamine is treated with NaNO₂ (2 eqv.) and HCl (conc.) at 0°C to form diazonium salts.
    • Subsequent reaction with KI (3 eqv.) at 60°C replaces amino groups with iodine, affording this compound.

Critical Considerations :

  • Acid Stability : HCl maintains diazonium salt stability during iodination.
  • Side Reactions : Excess KI minimizes formation of mono- and diiodinated byproducts.
Parameter Details
Starting Material 2,4-Dinitrobenzoic acid
Catalysts Pd/C (5% w/w)
Iodination Temperature 60°C
Yield 68%

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors (CFRs) are employed for exothermic iodination steps.

Protocol :

  • Reactor Setup :
    • 3-Acetamidobenzoic acid (1 M in acetic acid) and ICl (1.5 M in methanol) are pumped into a CFR at 0.5 mL/min.
  • Reaction Conditions :
    • Residence time: 30 minutes at 70°C.
    • Pressure: 10 bar to prevent solvent vaporization.
  • Product Isolation :
    • The effluent is neutralized with NaOH (2 M), precipitating this compound, which is filtered and dried.

Advantages :

  • Safety : CFRs mitigate risks associated with exothermic iodination.
  • Yield Improvement : 85% purity without chromatography.

Analytical Validation

Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

  • Column: C18 (4.6 × 150 mm, 5 μm).
  • Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
  • Retention Time: 8.2 minutes for this compound.

Thermogravimetric Analysis (TGA) :

  • Decomposition onset: 220°C, confirming thermal stability for storage.

Chemical Reactions Analysis

Substitution Reactions

TIBA’s iodine substituents and carboxyl group enable diverse substitution pathways:

Nucleophilic Aromatic Substitution

  • Target : Replacement of iodine atoms with nucleophiles (e.g., -OH, -NH₂).

  • Conditions : Alkaline media (NaOH/KOH) or catalytic metal coupling.

  • Example : Ethanesulfonyl chloride reacts with amino-TIBA derivatives to form sulfonamide analogs .

Reaction :

3-NH2-TIBA+CH3CH2SO2Cl3-SO2CH2CH3-TIBA+HCl\text{3-NH}_2\text{-TIBA} + \text{CH}_3\text{CH}_2\text{SO}_2\text{Cl} \rightarrow \text{3-SO}_2\text{CH}_2\text{CH}_3\text{-TIBA} + \text{HCl}

Carboxyl Group Modifications

  • Esterification : Reaction with alcohols under acidic catalysis.

  • Amidation : Conversion to amides via coupling reagents (e.g., DCC) .

Oxidation of the Carboxylic Acid Group

  • Reagents : KMnO₄, CrO₃.

  • Product : Decarboxylation to CO₂ under strong oxidative conditions .

Reduction of Iodine Substituents

  • Reagents : LiAlH₄, NaBH₄.

  • Product : Partial deiodination to di- or mono-iodinated benzoic acids (uncommon due to iodine’s stability) .

Coupling Reactions

TIBA participates in Ullmann-type couplings and Suzuki-Miyaura reactions to form biaryl structures, leveraging its aromatic iodine atoms:

Example :

TIBA+Ar-B(OH)2Pd catalystAr-TIBA+Byproducts\text{TIBA} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-TIBA} + \text{Byproducts}

Applications : Synthesis of iodinated contrast agents (e.g., acetrizoic acid) .

Biological and Pharmacological Interactions

While not direct chemical reactions, TIBA’s biochemical effects involve:

  • Auxin Transport Inhibition : Binds to villin proteins, disrupting actin polymerization and polar auxin transport .

  • Antitumor Activity : Generates reactive oxygen species (ROS) in cancer cells, inducing apoptosis .

Stability and Degradation

  • Thermal Decomposition : Degrades at >200°C, releasing iodine vapors .

  • Photolysis : UV exposure leads to deiodination and radical formation .

Key Research Findings

  • Reversible Inhibition : TIBA’s effects on ion uptake in plant roots are reversible, suggesting non-covalent interactions .

  • Contrast Agent Synthesis : Derivatives like acetrizoic acid (3-acetamido-2,4,6-triiodobenzoic acid) are critical in radiography .

  • Structure-Activity Relationship : The ortho-iodine positions relative to the carboxyl group are essential for auxin inhibition .

Mechanism of Action

The mechanism of action of 2,3,4-Triiodobenzoic acid involves its role as an auxin transport inhibitor. It specifically inhibits the polar transport of auxins by regulating the binding to the plasma membrane of PIN-FORMED (PIN) transport proteins of indole-3-acetic acid (IAA) efflux . This inhibition affects various physiological processes in plants, including growth and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Iodinated Benzoic Acids

2,3,5-Triiodobenzoic Acid
  • Cytotoxicity : In mammalian tumor cell lines (e.g., EL-4 and L1210), it exhibits a 50% inhibitory dose (ID₅₀) between 10⁻⁴ M and 10⁻³ M, suggesting moderate cytotoxicity compared to other plant-derived inhibitors like bensulide (ID₅₀ < 10⁻⁴ M) .
  • Applications : Used in callus induction media at concentrations up to 30 µM, contrasting with 2,3,4-Triiodobenzoic acid’s primary role in auxin transport inhibition .
3,4-Diiodobenzoic Acid
  • Structural and Functional Differences : Lacking the third iodine atom at position 2, this compound exhibits distinct reactivity in organic synthesis. For example, it serves as a precursor for contrast agents, unlike TIBA, which is primarily used in plant studies .

Comparison with Auxin Transport Inhibitors

1-N-Naphthylphthalamic Acid (NPA)
  • Mechanism : NPA binds to PIN auxin efflux carriers, while TIBA targets distinct membrane-associated transporters .
  • Biological Effects : NPA application directly to lateral buds inhibits auxin efflux, promoting bud growth, whereas TIBA requires application to apical regions to disrupt auxin flow .
2-Chloro-3,5-Diiodobenzoic Acid
  • Activity Profile : Mimics 2,3,5-Triiodobenzoic acid in inducing formative effects but with higher potency, likely due to chlorine’s electronegativity enhancing receptor binding .

Industrial and Pharmacological Comparisons

Triiodobenzoic Acid Derivatives in Radiocontrast Agents
  • 2,4,6-Triiodobenzene Acetrizoic Acid: A monomeric ionic contrast agent, structurally distinct from TIBA due to carboxyl group positioning and iodine substitution pattern .
  • Pharmacokinetics: Unlike TIBA, these derivatives are designed for high water solubility and low toxicity, enabling intravenous use in imaging .
Cytotoxicity in Non-Plant Systems
  • This compound vs. 2,3,5-Triiodobenzoic Acid : Both inhibit tumor cell proliferation, but 2,3,5-Triiodobenzoic acid’s ID₅₀ is 10-fold lower, suggesting structure-activity relationships influenced by iodine placement .

Data Tables

Table 2: Solubility in Organic Solvents

Compound Solubility in CHCl₃ Solubility in 1,4-Dioxane
This compound Low Moderate
2,3,5-Triiodobenzoic acid Low Low

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